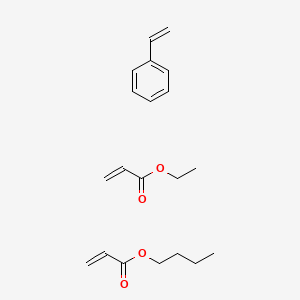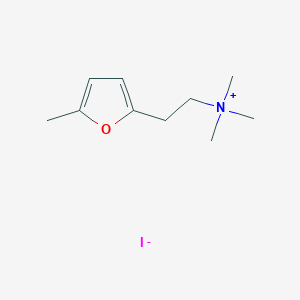
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-(5-methyl-2-furyl)ethyl moiety, with iodide as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-(5-methyl-2-furyl)ethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
科学研究应用
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
作用机制
The mechanism of action of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
相似化合物的比较
Similar Compounds
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium chloride
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium bromide
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium hydroxide
Uniqueness
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can also participate in specific interactions that are not possible with other anions, making this compound particularly valuable in certain chemical and biological applications.
属性
CAS 编号 |
36911-76-9 |
|---|---|
分子式 |
C10H18INO |
分子量 |
295.16 g/mol |
IUPAC 名称 |
trimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-9-5-6-10(12-9)7-8-11(2,3)4;/h5-6H,7-8H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
GSLDUXCGBKZUET-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(O1)CC[N+](C)(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



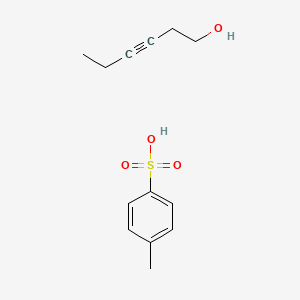
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)
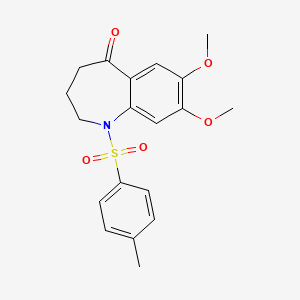
![4-chloro-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14665341.png)
![1-[(e)-(4-Methylphenyl)diazenyl]pyrrolidine](/img/structure/B14665348.png)

![1,2-Dimethyltricyclo[3.3.0.02,7]octan-3-one](/img/structure/B14665355.png)
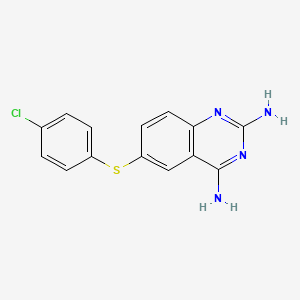
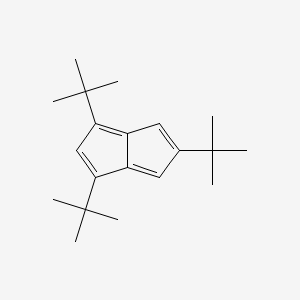

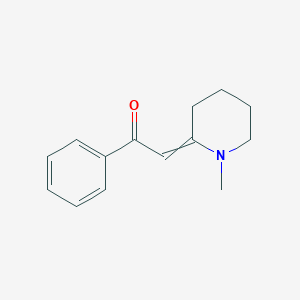
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
